molecular formula C6H7NO2 B1625637 Methyl furan-2-carbimidate CAS No. 51282-48-5

Methyl furan-2-carbimidate

Cat. No.: B1625637
CAS No.: 51282-48-5
M. Wt: 125.13 g/mol
InChI Key: LXAAUEZVEFPTPX-UHFFFAOYSA-N
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Description

Methyl furan-2-carbimidate is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds containing a five-membered ring with one oxygen atom. This compound is characterized by the presence of a carbimidate group attached to the furan ring, making it a versatile compound in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl furan-2-carbimidate can be synthesized through several methods. One common approach involves the reaction of furan-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. This reaction produces methyl furan-2-carboxylate, which can then be converted to this compound through the reaction with an appropriate amine under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Catalysts such as copper or palladium are often employed to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

Methyl furan-2-carbimidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

Methyl furan-2-carbimidate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Research has explored its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Industry: It is employed in the production of polymers, resins, and other materials with specific properties .

Mechanism of Action

The mechanism of action of methyl furan-2-carbimidate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbimidate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can trigger various biochemical pathways, resulting in the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A precursor in the synthesis of methyl furan-2-carbimidate.

    Methyl furan-2-carboxylate: An intermediate in the synthesis process.

    Furan-2-methanol: A reduction product of this compound .

Uniqueness

This compound is unique due to its versatile reactivity and ability to undergo various chemical transformations. Its carbimidate group provides a reactive site for further functionalization, making it a valuable compound in synthetic chemistry and industrial applications .

Properties

IUPAC Name

methyl furan-2-carboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-8-6(7)5-3-2-4-9-5/h2-4,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAAUEZVEFPTPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60519087
Record name Methyl furan-2-carboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60519087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51282-48-5
Record name Methyl furan-2-carboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60519087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Cyanofuran (4.50 g, 48.3 mmol) was dissolved in methanol (25 ml), and sodium methoxide (130 mg, 2.4 mmol) was added under ice-cooling. The mixture was stirred while the temperature is slowly raised up to room temperature for 2 hours. After the reaction was completed, acetic acid (0.16 g, 2.6 mmol) was added to neutralize the reaction solution, and the solution was concentrated under reduced pressure. Diethyl ether (100 ml) was added to the concentrated residue, and insolubles were removed by filtration The filtrate was concentrated under reduced pressure to give the crude product of methyl 2-furancarboximidate (6.0 g) as a pale yellow oil.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
130 mg
Type
reactant
Reaction Step Two
Quantity
0.16 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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